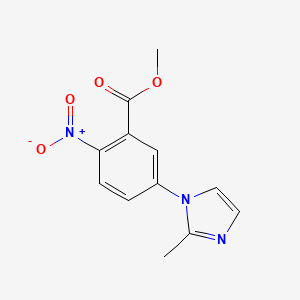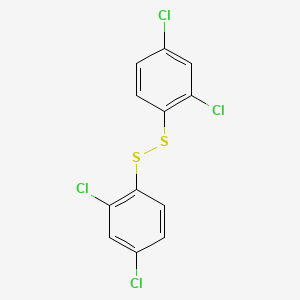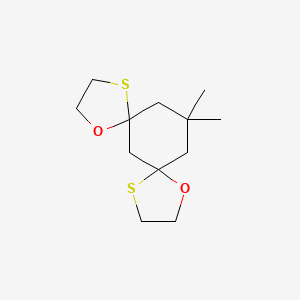
13,13-Dimethyl-4,11-dioxa-1,8-dithiadispiro(4.1.4.3)tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/JG7878000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards in the workplace .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/JG7878000” involve specific synthetic routes and reaction conditions. These methods typically include the use of strong acid digestion solutions along with the application of energy through heat, pressure, or both. Common acids used in these preparations include nitric acid, hydrochloric acid, and sulfuric acid. Hydrogen peroxide is also used in some methods for digestion .
Industrial Production Methods: Industrial production methods for “NIOSH/JG7878000” involve large-scale synthesis using similar strong acid digestion solutions. The process may include the use of hot plates, hot blocks, or microwave ovens to apply the necessary heat and pressure for the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/JG7878000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/JG7878000” include nitric acid, hydrochloric acid, sulfuric acid, and hydrogen peroxide. The conditions for these reactions typically involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of “NIOSH/JG7878000” depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and scientific applications.
Applications De Recherche Scientifique
“NIOSH/JG7878000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods and chemical syntheses. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is used in the development of pharmaceuticals and diagnostic tools. In industry, it is utilized in the production of materials and chemicals for various applications .
Mécanisme D'action
The mechanism of action of “NIOSH/JG7878000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “NIOSH/JG7878000” include various volatile organic compounds and other chemicals listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds share similar properties and applications, making them relevant for comparison .
Uniqueness: “NIOSH/JG7878000” is unique due to its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry. Its ability to undergo various chemical reactions and its effectiveness as a reagent in different fields highlight its distinctiveness compared to other similar compounds .
Propriétés
Numéro CAS |
101198-14-5 |
|---|---|
Formule moléculaire |
C12H20O2S2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
13,13-dimethyl-1,11-dioxa-4,8-dithiadispiro[4.1.47.35]tetradecane |
InChI |
InChI=1S/C12H20O2S2/c1-10(2)7-11(13-3-5-15-11)9-12(8-10)14-4-6-16-12/h3-9H2,1-2H3 |
Clé InChI |
KDAWXDZFKRJURZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC3(C1)OCCS3)OCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)

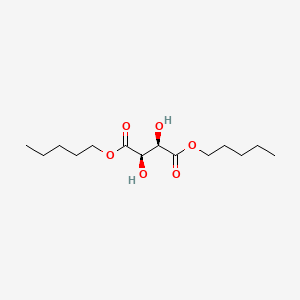
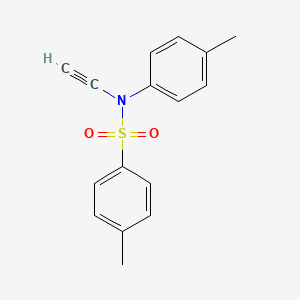



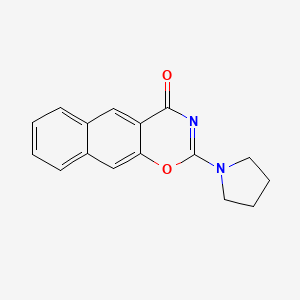
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)

